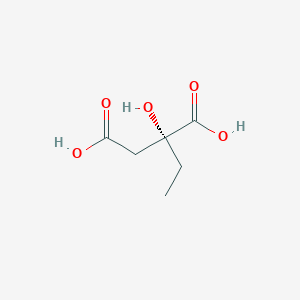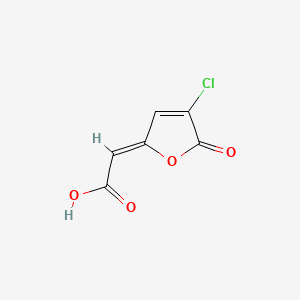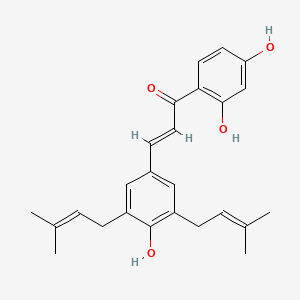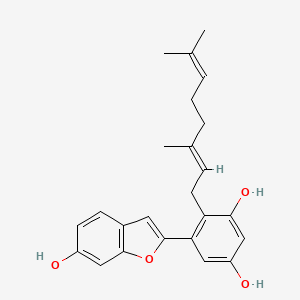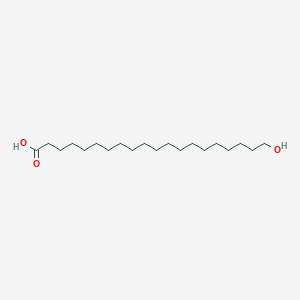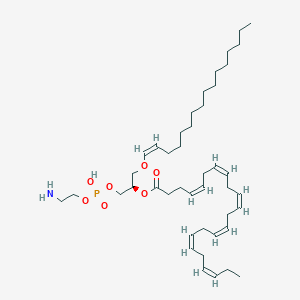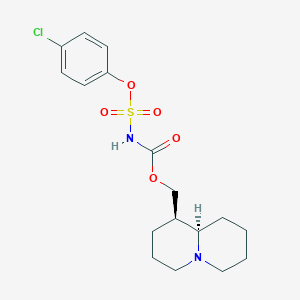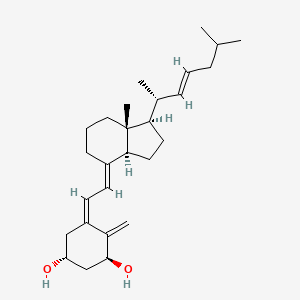
(5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol is a vitamin D.
Aplicaciones Científicas De Investigación
Antiproliferative Effects in Cancer Cells
A notable application of compounds related to (5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol is in cancer research. The study by Salomón et al. (2011) discusses the synthesis of a compound that shows potent antiproliferative effects on cancer cell lines without inducing calcemic effects in vivo. This highlights its potential in cancer therapy (Salomón et al., 2011).
Structural Analysis and Synthesis
Yaoita and Machida (2016) conducted a study involving the structural revision of a similar compound, indicating the complexity and ongoing research in understanding and synthesizing these molecules (Yaoita & Machida, 2016). Additionally, Akhtar and Marsh (1966) described the synthesis of medium-sized ring ketones from cholestane derivatives, showcasing the chemical versatility of these compounds (Akhtar & Marsh, 1966).
Conformational Studies
Conformational studies of related compounds were conducted by Fuhrer et al. (1979, 1981), providing insight into the structural properties of secosteroids, which are crucial for understanding their biological activities (Fuhrer et al., 1979), (Fuhrer et al., 1981).
Oxidative Fragmentations
Bjelakovic et al. (2003) explored oxidative fragmentations of certain steroidal acetates, revealing the chemical reactions and products that can be derived from these structures (Bjelakovic et al., 2003).
Vitamin D Analogue Synthesis
Reischl (1993) described a method for synthesizing vitamin D analogues, highlighting the relevance of these compounds in vitamin D research (Reischl, 1993).
Application in Steroid Synthesis
Rincón et al. (2006) presented a synthetic route for a cholestene derivative, demonstrating the application of these compounds in synthesizing complex steroid structures (Rincón et al., 2006).
Crystal and Molecular Structure Studies
Knobler et al. (1972) conducted a study on the crystal and molecular structure of a secopregna derivative, contributing to the understanding of the molecular architecture of these compounds (Knobler et al., 1972).
Immunoassay Development
Brown and Peacock (1986) raised antisera to various forms of dihydroxycholecalciferol, including compounds related to our compound of interest. This research is significant for the development of immunoassays and understanding the immunological aspects of these compounds (Brown & Peacock, 1986).
Propiedades
Nombre del producto |
(5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol |
|---|---|
Fórmula molecular |
C27H42O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h6,9,11-12,18-19,23-26,28-29H,4,7-8,10,13-17H2,1-3,5H3/b9-6+,21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1 |
Clave InChI |
ZSUIJCISCOHNAH-FTLHQLINSA-N |
SMILES isomérico |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(C)CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




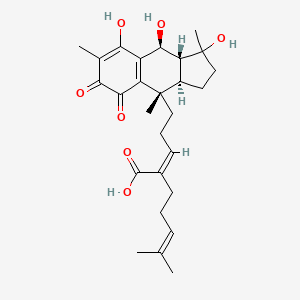
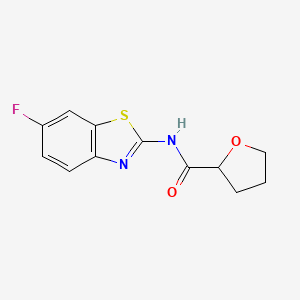
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
